(1-methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone
Overview
Description
(1-methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole ring system, a piperazine ring, and a phenylcarbonyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperazine ring can be introduced through nucleophilic substitution reactions, and the phenylcarbonyl group is often added via Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds .
Scientific Research Applications
(1-methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The phenylcarbonyl group contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-indol-3-yl)(phenyl)methanone
- (1-methyl-1H-indol-2-yl)(phenyl)methanone
- (1-methyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
(1-methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the indole and piperazine rings, along with the phenylcarbonyl group, makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
[4-(1-methylindole-2-carbonyl)piperazin-1-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-22-18-10-6-5-9-17(18)15-19(22)21(26)24-13-11-23(12-14-24)20(25)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBYIHRCQHTOPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.